1-(5-Chloro-2-phenoxyphenyl)-3-(4-methoxyphenyl)thiourea
Overview
Description
1-(5-Chloro-2-phenoxyphenyl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methoxy-substituted phenyl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-phenoxyphenyl)-3-(4-methoxyphenyl)thiourea can be synthesized through the reaction of 5-chloro-2-phenoxyaniline with 4-methoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product isolation is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-phenoxyphenyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-2-phenoxyphenyl)-3-(4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-phenoxyphenyl)-3-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 1-(5-Chloro-2-phenoxyphenyl)-3-phenylthiourea
- 1-(5-Chloro-2-phenoxyphenyl)-3-(4-hydroxyphenyl)thiourea
- 1-(5-Chloro-2-phenoxyphenyl)-3-(4-nitrophenyl)thiourea
Comparison: 1-(5-Chloro-2-phenoxyphenyl)-3-(4-methoxyphenyl)thiourea is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
1-(5-chloro-2-phenoxyphenyl)-3-(4-methoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-24-16-10-8-15(9-11-16)22-20(26)23-18-13-14(21)7-12-19(18)25-17-5-3-2-4-6-17/h2-13H,1H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLJEHRKXQGOAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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